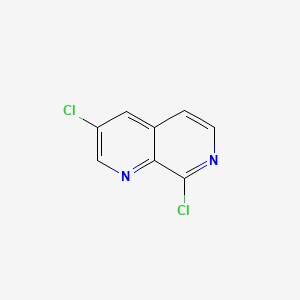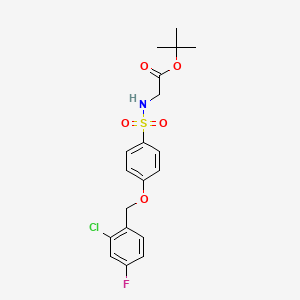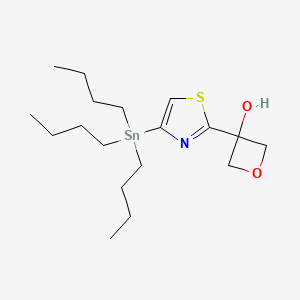
3-(4-(三丁基锡)噻唑-2-基)氧杂环丁烷-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol is an organotin compound with the molecular formula C18H33NO2SSn and a molecular weight of 446.24 g/mol . This compound features a thiazole ring substituted with a tributylstannyl group and an oxetane ring with a hydroxyl group. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
科学研究应用
3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol typically involves the stannylation of a thiazole derivative. One common method includes the reaction of a thiazole precursor with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
While specific industrial production methods for 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form a stannic oxide derivative.
Reduction: The oxetane ring can be reduced to form a diol.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the tributylstannyl group under mild conditions.
Major Products Formed
Oxidation: Formation of stannic oxide derivatives.
Reduction: Formation of diols from the oxetane ring.
Substitution: Formation of new organotin compounds with different functional groups.
作用机制
The mechanism of action of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol involves its ability to form stable carbon-tin bonds, which can participate in various organic reactions. The tributylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds through reactions with electrophiles. The oxetane ring can undergo ring-opening reactions, leading to the formation of new functional groups.
相似化合物的比较
Similar Compounds
- 2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol
- 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol
- 2-(methylsulfonyl)-4-(tributylstannyl)thiazole
Uniqueness
3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol is unique due to the presence of both a tributylstannyl group and an oxetane ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research.
属性
IUPAC Name |
3-(4-tributylstannyl-1,3-thiazol-2-yl)oxetan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO2S.3C4H9.Sn/c8-6(3-9-4-6)5-7-1-2-10-5;3*1-3-4-2;/h2,8H,3-4H2;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCXEYOVGVNHSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C2(COC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676720 |
Source


|
| Record name | 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-13-0 |
Source


|
| Record name | 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)
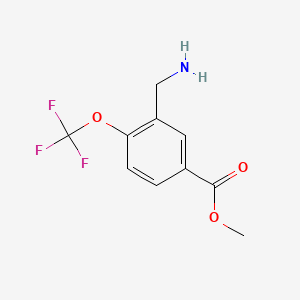
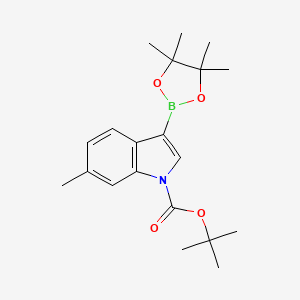

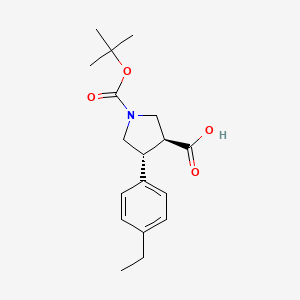
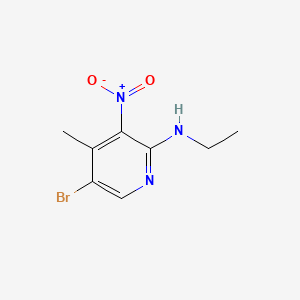



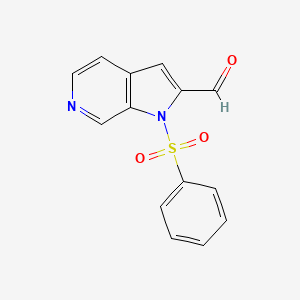
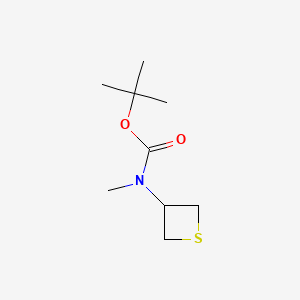
![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567995.png)
